NNMT Inhibitory Potency: 210 nM IC50 Versus Structurally Related Nicotinamide Derivatives
N-((4-Morpholinopyrimidin-2-yl)methyl)nicotinamide inhibits full-length recombinant human NNMT with an IC50 of 210 nM [1]. In contrast, a closely related analog bearing a propanamide substituent (BDBM50627707) exhibits a substantially weaker Ki of 650–870 nM against the same target under comparable assay conditions, representing an approximately 3- to 4-fold loss in affinity [2].
| Evidence Dimension | Inhibitory potency against human Nicotinamide N-Methyltransferase (NNMT) |
|---|---|
| Target Compound Data | IC50 = 210 nM |
| Comparator Or Baseline | BDBM50627707 (related nicotinamide derivative): Ki = 650–870 nM |
| Quantified Difference | ~3.1- to 4.1-fold greater potency for the target compound based on IC50 vs. Ki comparison |
| Conditions | Full-length recombinant human NNMT expressed in E. coli; nicotinamide substrate; preincubation 30 min (BindingDB assay ID 6) |
Why This Matters
The ~3-4 fold potency advantage translates to a lower effective concentration requirement in cellular assays, reducing the risk of off-target effects at higher doses and improving the therapeutic window for NNMT-targeted programs.
- [1] BindingDB Entry BDBM50627712. IC50 210 nM. Assay: Inhibition of full-length recombinant human NNMT. https://bindingdb.org View Source
- [2] BindingDB Entry BDBM50627707. Ki 650-870 nM. Assay: Binding affinity to full-length recombinant human NNMT. https://bindingdb.org View Source
